Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-
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Overview
Description
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- is a chiral compound with a complex structure that includes a cyclopentanone ring, a nitro group, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- can be achieved through an asymmetric Michael addition reaction. The process begins with the aldol reaction of valeraldehyde and cyclopentanone under basic conditions to form 2-pentylidene cyclopentanones. This intermediate undergoes a double bond indexing in acidic conditions to yield cyclopentenone. The final step involves a Michael addition reaction catalyzed by chiral amino acid lithium salts, followed by hydrolysis and decarboxylation to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the described synthetic route provides a basis for potential large-scale synthesis. The use of chiral catalysts and controlled reaction conditions are crucial for achieving high yields and enantioselectivity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to a hydroxyl group.
Substitution: The phenylethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of an amine derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The phenylethyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A simpler ketone with a cyclopentanone ring.
2-nitro-1-phenylethanol: Contains a nitro group and a phenylethyl group but lacks the cyclopentanone ring.
Cyclohexanone: Similar structure but with a six-membered ring.
Uniqueness
Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)- is unique due to its chiral nature and the presence of both a nitro group and a phenylethyl group
Properties
CAS No. |
359876-14-5 |
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Molecular Formula |
C13H15NO3 |
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(2S)-2-[(1R)-2-nitro-1-phenylethyl]cyclopentan-1-one |
InChI |
InChI=1S/C13H15NO3/c15-13-8-4-7-11(13)12(9-14(16)17)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2/t11-,12-/m0/s1 |
InChI Key |
RIJDKVQQVVKDPB-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H](C(=O)C1)[C@@H](C[N+](=O)[O-])C2=CC=CC=C2 |
Canonical SMILES |
C1CC(C(=O)C1)C(C[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
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